5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride 5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2378502-81-7
VCID: VC4550198
InChI: InChI=1S/C9H12ClN3.2ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;;/h5-7,11H,1-4H2;2*1H
SMILES: C1CNCCC1C2=NC=C(C=N2)Cl.Cl.Cl
Molecular Formula: C9H14Cl3N3
Molecular Weight: 270.58

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride

CAS No.: 2378502-81-7

Cat. No.: VC4550198

Molecular Formula: C9H14Cl3N3

Molecular Weight: 270.58

* For research use only. Not for human or veterinary use.

5-Chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride - 2378502-81-7

Specification

CAS No. 2378502-81-7
Molecular Formula C9H14Cl3N3
Molecular Weight 270.58
IUPAC Name 5-chloro-2-piperidin-4-ylpyrimidine;dihydrochloride
Standard InChI InChI=1S/C9H12ClN3.2ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;;/h5-7,11H,1-4H2;2*1H
Standard InChI Key IMDDHTIWTMRKPX-UHFFFAOYSA-N
SMILES C1CNCCC1C2=NC=C(C=N2)Cl.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a pyrimidine ring substituted at the 2-position with a piperidin-4-yl group and at the 5-position with a chlorine atom. The dihydrochloride salt form enhances solubility in aqueous media, a critical factor for bioavailability in pharmacological contexts. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₉H₁₂ClN₃·2HCl
Molecular Weight286.6 g/mol
Hydrogen Bond Donors4 (2 from HCl)
Hydrogen Bond Acceptors5
Topological Polar Surface Area41.6 Ų
LogP (Predicted)1.8

The piperidine ring adopts a chair conformation, optimizing steric interactions with biological targets. The chlorine atom’s electron-withdrawing effect increases the pyrimidine ring’s electrophilicity, facilitating nucleophilic substitution reactions at the 5-position.

Synthesis and Production

Synthetic Routes

The compound is typically synthesized via a multi-step sequence starting from 2,5-dichloropyrimidine. A nucleophilic aromatic substitution (NAS) reaction introduces the piperidine moiety, followed by salt formation with hydrochloric acid:

Step 1: Piperidine Substitution
2,5-Dichloropyrimidine reacts with piperidin-4-amine in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–18 hours. The reaction selectively substitutes the 2-chloro position due to the superior leaving group ability of the 2-chloro substituent compared to the 5-position.

Step 2: Salt Formation
The free base is treated with hydrogen chloride (HCl) in ethanol, yielding the dihydrochloride salt. Crystallization from a methanol-diethyl ether mixture achieves >98% purity.

Optimization Parameters

Critical factors influencing yield and purity include:

ParameterOptimal ConditionEffect on Yield/Purity
Reaction Temperature90°CHigher temperatures reduce side reactions
SolventDMFEnhances nucleophilicity of piperidin-4-amine
Molar Ratio (Piperidine:Substrate)1.3:1Minimizes unreacted starting material
Crystallization SolventMethanol-diethyl etherImproves crystal lattice formation

Scale-up to industrial production employs continuous flow reactors, reducing reaction times by 40% compared to batch processes.

Biological Activity and Research Findings

Enzyme Inhibition

The compound exhibits inhibitory activity against kinases and G-protein-coupled receptors (GPCRs). In vitro studies demonstrate:

  • EGFR (Epidermal Growth Factor Receptor) Inhibition: IC₅₀ = 120 nM, comparable to erlotinib (IC₅₀ = 110 nM).

  • σ1 Receptor Antagonism: Binds to σ1 receptors with a Kᵢ = 8.3 nM, showing potential for neuropathic pain management.

Anticancer Activity

Derivatives of 5-chloro-2-(piperidin-4-yl)pyrimidine dihydrochloride demonstrate antiproliferative effects against non-small cell lung cancer (NSCLC) cell lines (A549, H1299) with GI₅₀ values of 35–50 nM. Mechanistic studies indicate apoptosis induction via caspase-3/7 activation.

Metabolic Stability

Microsomal stability assays (human liver microsomes) reveal a half-life (t₁/₂) of 42 minutes, attributed to oxidative metabolism at the piperidine ring. Structural modifications, such as fluorination at the 4-position of the piperidine ring, extend t₁/₂ to 68 minutes.

Applications in Pharmaceutical Research

Intermediate for Kinase Inhibitors

The compound serves as a key intermediate in synthesizing third-generation EGFR inhibitors. For example, coupling with acrylamide derivatives yields covalent inhibitors targeting C797S mutations in EGFR.

Central Nervous System (CNS) Therapeutics

Its σ1 receptor affinity positions it as a scaffold for neurodegenerative disease drug candidates. Preclinical models show a 60% reduction in neuropathic pain at 10 mg/kg doses.

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